2-Ethyl-1-(piperazin-1-yl)hexan-1-one

Purity Quality Control Synthetic Reliability

Why procure this specific compound? The unsubstituted piperazine ring and 2-ethylhexanoyl branch provide a unique steric/electronic profile, eliminating confounding variables in SAR studies. Unlike N-alkyl/aryl analogs, this core allows unbiased introduction of pharmacophores. With ≥95% purity, it minimizes side reactions and intermediate purification, streamlining multi-step synthesis. Its distinct mass signature (MW 212.33) ensures unambiguous LC-MS QC, reducing false positives/negatives in HTS screening. Choose this precise building block to avoid wasting resources on non-identical analogs.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 1038968-97-6
Cat. No. B1461455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-(piperazin-1-yl)hexan-1-one
CAS1038968-97-6
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)N1CCNCC1
InChIInChI=1S/C12H24N2O/c1-3-5-6-11(4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3
InChIKeyGATHXBFJVRUGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-(piperazin-1-yl)hexan-1-one (CAS 1038968-97-6): A Piperazine-Derived Research Intermediate with Defined Physicochemical and Procurement Benchmarks


2-Ethyl-1-(piperazin-1-yl)hexan-1-one (CAS 1038968-97-6) is a synthetic piperazine derivative characterized by the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . It is supplied as a research compound, typically with a purity specification of ≥95%, and is employed as a building block or intermediate in medicinal chemistry and chemical biology investigations . Its structural features—an unsubstituted piperazine ring linked to an ethyl-branched hexanone chain—distinguish it from close analogs bearing additional N-alkyl or N-aryl substituents .

2-Ethyl-1-(piperazin-1-yl)hexan-1-one Procurement: Why In-Class Piperazines Cannot Be Casually Interchanged


Piperazine derivatives are widely employed as pharmacophores, yet subtle variations in N-substitution, chain branching, and purity profoundly influence binding affinity, pharmacokinetics, and assay reproducibility [1]. The specific combination of an unsubstituted piperazine nitrogen and a branched 2-ethylhexanoyl moiety in 2-ethyl-1-(piperazin-1-yl)hexan-1-one imparts a distinct steric and electronic profile compared to commonly available N-methyl, N-ethyl, or N-aryl analogs [2]. Procurement of a non-identical piperazine derivative—even one with a superficially similar structure—can introduce uncontrolled variables in target engagement, off-target activity, and synthetic tractability, thereby confounding structure-activity relationship (SAR) studies and wasting research resources. The quantitative evidence below establishes the specific, measurable benchmarks that differentiate this compound from its closest commercially available comparators, enabling informed, data-driven selection.

2-Ethyl-1-(piperazin-1-yl)hexan-1-one (1038968-97-6): Head-to-Head Quantitative Differentiation Against Analogs and Baselines


Purity Benchmarking: 98% (NLT) Specification vs. Industry-Standard 95% Grades

The target compound is available at a purity specification of ≥98% (NLT 98%) from suppliers adhering to ISO-certified quality systems . In contrast, numerous commercial sources for the parent compound and its N-methyl analog (2-ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one) offer a standard purity of 95% . This quantitative purity differential directly impacts downstream synthetic yield, reproducibility of biological assays, and the robustness of structure-activity relationship (SAR) interpretations.

Purity Quality Control Synthetic Reliability

Molecular Weight Differentiation vs. N-Methyl Analog: 212.33 g/mol vs. 226.36 g/mol

The target compound exhibits a monoisotopic molecular weight of 212.33 g/mol (C12H24N2O) . Its closest structural analog, 2-ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one, possesses an additional methyl group on the piperazine ring, resulting in a molecular weight of 226.36 g/mol (C13H26N2O) . This 14.03 g/mol difference (~6.6% mass increment) is readily discernible by LC-MS and HRMS, enabling unambiguous compound identity verification and purity assessment in research settings.

Mass Spectrometry LC-MS Analysis Structural Confirmation

Storage Recommendation: Long-Term Cool, Dry Place Storage for Enhanced Stability

The target compound is recommended for long-term storage in a cool, dry place to maintain its chemical integrity . This specific storage guidance is provided to mitigate potential degradation pathways (e.g., hydrolysis of the amide bond) that may affect the compound over extended periods, a consideration not uniformly addressed for all piperazine derivatives.

Chemical Stability Storage Conditions Compound Integrity

2-Ethyl-1-(piperazin-1-yl)hexan-1-one (1038968-97-6): Evidence-Based Applications for Scientific and Industrial Procurement


Medicinal Chemistry SAR Campaigns Requiring an Unsubstituted Piperazine Scaffold

The absence of N-alkyl or N-aryl substitution on the piperazine ring renders 2-ethyl-1-(piperazin-1-yl)hexan-1-one an ideal starting point for derivatization, allowing medicinal chemists to introduce desired pharmacophores without pre-existing steric or electronic bias [1]. The ≥98% purity specification minimizes side reactions during subsequent synthetic steps, enhancing overall yield and product purity in SAR studies.

High-Throughput Screening (HTS) Library Construction for CNS Target Profiling

Given the established role of piperazine derivatives as ligands for serotonin (5-HT) and sigma receptors [1], this compound serves as a versatile core for generating focused HTS libraries. Its distinct molecular weight (212.33 g/mol) and mass signature provide unambiguous identity confirmation in LC-MS-based quality control of screening decks , reducing the risk of false positives or negatives due to compound misidentification.

Synthetic Intermediate for the Preparation of More Complex Piperazine-Containing Bioactives

The primary amide linkage in 2-ethyl-1-(piperazin-1-yl)hexan-1-one is amenable to further functionalization, including reduction to the corresponding amine or alkylation of the piperazine nitrogen. The high initial purity (≥98%) reduces the need for intermediate purification, streamlining multi-step synthetic routes to advanced pharmaceutical candidates.

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